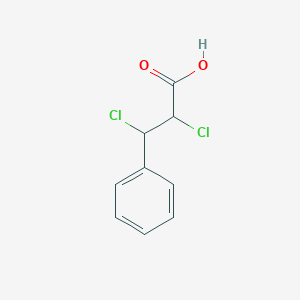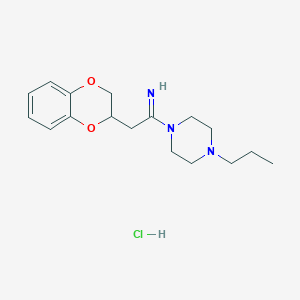
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-propyl-1-piperazinyl)ethanimine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-propyl-1-piperazinyl)ethanimine hydrochloride is a synthetic organic compound It features a benzodioxin ring fused with a piperazine moiety, making it structurally unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-propyl-1-piperazinyl)ethanimine hydrochloride typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Piperazine Derivative Preparation: The piperazine moiety is prepared by alkylation of piperazine with propyl halides.
Coupling Reaction: The benzodioxin and piperazine derivatives are coupled using a suitable linker, such as ethanimine, under controlled conditions.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process, ensuring the availability of high-purity starting materials, and optimizing reaction conditions for maximum yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be used to study the interactions of benzodioxin and piperazine derivatives with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medicinally, 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-propyl-1-piperazinyl)ethanimine hydrochloride is investigated for its potential therapeutic effects. It may act as a ligand for certain receptors or enzymes, influencing biological pathways relevant to disease treatment.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-propyl-1-piperazinyl)ethanimine hydrochloride involves its interaction with specific molecular targets. The benzodioxin ring may interact with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-methyl-1-piperazinyl)ethanimine hydrochloride
- 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-ethyl-1-piperazinyl)ethanimine hydrochloride
Uniqueness
Compared to its analogs, 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-propyl-1-piperazinyl)ethanimine hydrochloride may exhibit different pharmacokinetic and pharmacodynamic properties due to the propyl group on the piperazine ring. This structural variation can influence its binding affinity, selectivity, and overall biological activity, making it a unique candidate for further research and development.
Properties
CAS No. |
52396-02-8 |
|---|---|
Molecular Formula |
C17H26ClN3O2 |
Molecular Weight |
339.9 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-1-(4-propylpiperazin-1-yl)ethanimine;hydrochloride |
InChI |
InChI=1S/C17H25N3O2.ClH/c1-2-7-19-8-10-20(11-9-19)17(18)12-14-13-21-15-5-3-4-6-16(15)22-14;/h3-6,14,18H,2,7-13H2,1H3;1H |
InChI Key |
HDSLULGBKZZIKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)C(=N)CC2COC3=CC=CC=C3O2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


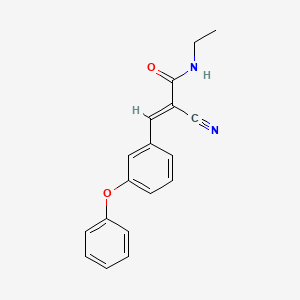
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12004946.png)
![4-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B12004979.png)
![[(9R,17R)-17-(2-chloranylethanoyl)-9-fluoranyl-10,13,16-trimethyl-11-oxidanyl-3-oxidanylidene-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12004980.png)
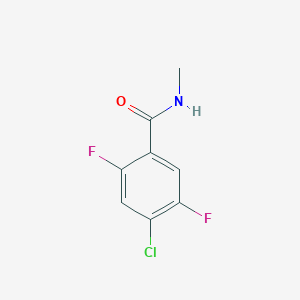
![[4-bromo-2-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12004984.png)

![allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12004987.png)

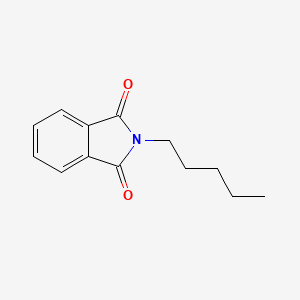
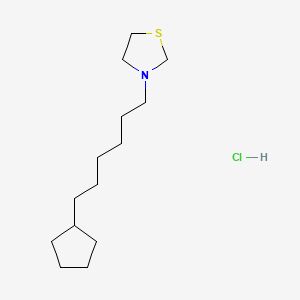

![Ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005014.png)
